molecular formula C19H22N8O6 B12944837 (4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate

(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate

Cat. No.: B12944837
M. Wt: 458.4 g/mol
InChI Key: UCQHQSNBTVOVLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • “(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” is a complex organic compound.
  • It contains a pteridine ring system, which plays a crucial role in various biological processes.
  • The compound is used in medicine and research due to its unique properties.
  • Preparation Methods

    • Synthesis involves replacing the glutamic acid part of Pemetrexed (N-{4-[(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}-l-glutamic acid) with primary, secondary, or aryl amines.
    • Diethylphosphorocyanidate (DEPC) serves as a peptide coupling agent.
    • Industrial production methods may vary, but the synthetic routes are essential for obtaining this compound.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include diethylphosphorocyanidate, amines, and other coupling agents.
    • Major products formed depend on the specific amine used in the synthesis.
  • Scientific Research Applications

    • In chemistry: Used as a building block for drug development.
    • In biology: Investigated for its impact on cellular processes.
    • In medicine: Evaluated for potential therapeutic effects.
    • In industry: Employed in pharmaceutical manufacturing.
  • Mechanism of Action

    • The compound inhibits dihydrofolate reductase (DHFR), a key enzyme in folate metabolism.
    • By blocking tetrahydrofolate synthesis, it disrupts DNA, RNA, and protein production.
  • Comparison with Similar Compounds

    • Similar compounds include Aminopterin, Methotrexate, and Pralatrexate.
    • “(4-(((2,4-Diaminopteridin-6-yl)methyl)amino)benzoyl)glutamic acid hydrate” stands out due to its unique structure and potential applications.

    Remember that this compound has promising antiviral activity against Newcastle disease virus, making it a valuable subject of scientific exploration

    Properties

    Molecular Formula

    C19H22N8O6

    Molecular Weight

    458.4 g/mol

    IUPAC Name

    2-[[4-[(2,4-diaminopteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;hydrate

    InChI

    InChI=1S/C19H20N8O5.H2O/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29;/h1-4,8,12,22H,5-7H2,(H,25,30)(H,28,29)(H,31,32)(H4,20,21,23,26,27);1H2

    InChI Key

    UCQHQSNBTVOVLR-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=NC(=N3)N)N.O

    Origin of Product

    United States

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